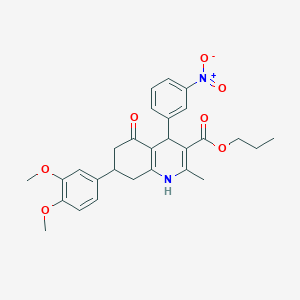![molecular formula C24H24ClN3O4S B11636056 Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-クロロフェニル)カルバモイル-3-シアノ-4-(フラン-2-イル)-6-メチル-1,4-ジヒドロピリジン-2-イル)スルファニル)酢酸ブチルは、ジヒドロピリジン類に属する複雑な有機化合物です。この化合物は、クロロフェニル基、シアノ基、フラン環、およびブチルエステルを含む独自の構造によって特徴付けられます。その潜在的な生物活性と医薬品化学における用途により、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
(4-クロロフェニル)カルバモイル-3-シアノ-4-(フラン-2-イル)-6-メチル-1,4-ジヒドロピリジン-2-イル)スルファニル)酢酸ブチルの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ジヒドロピリジンコアの形成: ジヒドロピリジンコアは、アルデヒド、β-ケトエステル、アンモニアまたはアミンの縮合を含むハントシュ反応によって合成できます。
クロロフェニル基の導入: クロロフェニル基は、適切なクロロフェニルハライドを用いた求核置換反応によって導入できます。
シアノ基の付加: シアノ基は、通常、シアン化物源を用いた求核付加反応によって導入されます。
フラン環の組み込み: フラン環は、適切なフラン前駆体を含む環化反応によって付加できます。
ブチルエステルの形成: 最後のステップは、エステル化を行い、ブチルエステル基を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、および収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にジヒドロピリジン環で酸化反応を起こし、ピリジン誘導体の形成につながる可能性があります。
還元: 還元反応は、シアノ基をアミン基に変換したり、ジヒドロピリジン環をテトラヒドロピリジンに還元したりできます。
置換: クロロフェニル基は、求電子置換反応を起こし、さらなる官能基化を可能にすることができます。
加水分解: エステル基を加水分解して対応するカルボン酸を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)またはパラジウム触媒を用いた水素ガス(H₂)などの還元剤が一般的に使用されます。
置換: 求電子置換は、硝酸(HNO₃)をニトロ化に、または硫酸(H₂SO₄)をスルホン化に使用できるなどの試薬を用いて行うことができます。
加水分解: 塩酸(HCl)または水酸化ナトリウム(NaOH)が一般的な試薬であり、酸性または塩基性条件で加水分解を行うことができます。
主な生成物
酸化: ピリジン誘導体。
還元: アミンまたはテトラヒドロピリジン誘導体。
置換: さまざまな置換クロロフェニル誘導体。
加水分解: カルボン酸。
科学的研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、さまざまな官能基化反応が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学的研究において、(4-クロロフェニル)カルバモイル-3-シアノ-4-(フラン-2-イル)-6-メチル-1,4-ジヒドロピリジン-2-イル)スルファニル)酢酸ブチルは、生物活性分子の可能性について研究されています。酵素阻害または受容体結合などの特性を示す可能性があり、創薬の候補になります。
医学
医薬品化学において、この化合物は、その潜在的な治療効果について研究されています。他のジヒドロピリジン誘導体と同様に、心臓血管系におけるカルシウムチャネルを調節することで、降圧剤として作用する可能性があります。
産業
産業部門では、この化合物は、新素材の開発や農薬や医薬品の合成のための前駆体として使用できます。
作用機序
(4-クロロフェニル)カルバモイル-3-シアノ-4-(フラン-2-イル)-6-メチル-1,4-ジヒドロピリジン-2-イル)スルファニル)酢酸ブチルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、ジヒドロピリジン誘導体として、L型カルシウムチャネルに結合し、細胞へのカルシウム流入を阻害する可能性があります。これにより、血管拡張と血圧の低下につながる可能性があります。シアノ基とフラン基も、特定の生物学的標的に対する結合親和性と特異性に寄与する可能性があります。
類似の化合物との比較
類似の化合物
ニフェジピン: 降圧剤として使用される別のジヒドロピリジン誘導体。
アムロジピン: 類似の作用機序を持つ広く使用されているカルシウムチャネル遮断薬。
ニカルジピン: 構造的に類似した別のカルシウムチャネル遮断薬。
独自性
(4-クロロフェニル)カルバモイル-3-シアノ-4-(フラン-2-イル)-6-メチル-1,4-ジヒドロピリジン-2-イル)スルファニル)酢酸ブチルは、異なる薬物動態的および薬力学的特性を付与する可能性のある官能基の組み合わせによって特徴付けられます。フラン環とブチルエステル基の存在は、他のジヒドロピリジン誘導体に比べて、その親油性とバイオアベイラビリティを高める可能性があります。
この詳細な概要は、(4-クロロフェニル)カルバモイル-3-シアノ-4-(フラン-2-イル)-6-メチル-1,4-ジヒドロピリジン-2-イル)スルファニル)酢酸ブチルについて、その合成、反応、用途、作用機序、および類似の化合物との比較を網羅した包括的な理解を提供します。
類似化合物との比較
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with similar applications.
Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.
Uniqueness
BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is unique due to its combination of a dihydropyridine ring, a furan ring, and a chlorophenyl group
特性
分子式 |
C24H24ClN3O4S |
|---|---|
分子量 |
486.0 g/mol |
IUPAC名 |
butyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-4-11-32-20(29)14-33-24-18(13-26)22(19-6-5-12-31-19)21(15(2)27-24)23(30)28-17-9-7-16(25)8-10-17/h5-10,12,22,27H,3-4,11,14H2,1-2H3,(H,28,30) |
InChIキー |
OVDQHSWHJXLJHR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
